2-((4-(2-Methylpiperidin-1-yl)-1,2,5-thiadiazol-3-yl)oxy)acetic acid
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Overview
Description
2-((4-(2-Methylpiperidin-1-yl)-1,2,5-thiadiazol-3-yl)oxy)acetic acid is a complex organic compound that features a piperidine ring, a thiadiazole ring, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(2-Methylpiperidin-1-yl)-1,2,5-thiadiazol-3-yl)oxy)acetic acid typically involves multiple steps. One common method includes the formation of the thiadiazole ring through cyclization reactions, followed by the introduction of the piperidine ring via nucleophilic substitution. The final step involves the esterification or amidation to introduce the acetic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for reagent addition and temperature control can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2-((4-(2-Methylpiperidin-1-yl)-1,2,5-thiadiazol-3-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups like halogens or alkyl groups.
Scientific Research Applications
2-((4-(2-Methylpiperidin-1-yl)-1,2,5-thiadiazol-3-yl)oxy)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological pathways and interactions.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((4-(2-Methylpiperidin-1-yl)-1,2,5-thiadiazol-3-yl)oxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles: These compounds share structural similarities with 2-((4-(2-Methylpiperidin-1-yl)-1,2,5-thiadiazol-3-yl)oxy)acetic acid and exhibit similar biological activities.
(2-methylpiperidin-1-yl)acetic acid: This compound is structurally related and may have similar chemical properties.
Uniqueness
This compound is unique due to its combination of a piperidine ring and a thiadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H15N3O3S |
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Molecular Weight |
257.31 g/mol |
IUPAC Name |
2-[[4-(2-methylpiperidin-1-yl)-1,2,5-thiadiazol-3-yl]oxy]acetic acid |
InChI |
InChI=1S/C10H15N3O3S/c1-7-4-2-3-5-13(7)9-10(12-17-11-9)16-6-8(14)15/h7H,2-6H2,1H3,(H,14,15) |
InChI Key |
CIZIYUPWRYSAPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C2=NSN=C2OCC(=O)O |
Origin of Product |
United States |
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